1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone
Description
Properties
IUPAC Name |
1-(1-propan-2-ylpyrrolo[2,3-c]pyridin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8(2)14-7-11(9(3)15)10-4-5-13-6-12(10)14/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXMCKDWYVVJMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C1C=NC=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101189561 | |
| Record name | 1-[1-(1-Methylethyl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101189561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221153-84-9 | |
| Record name | 1-[1-(1-Methylethyl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221153-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[1-(1-Methylethyl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101189561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide yields the desired pyrrolopyridine structure .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity. These methods often employ automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Medicinal Chemistry
1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone is being investigated for its potential therapeutic effects in various medical conditions:
- Antidepressant Activity : Research indicates that compounds with pyrrolopyridine structures exhibit promising antidepressant properties due to their interaction with serotonin receptors. Studies have highlighted the role of this compound in modulating neurotransmitter systems, which could lead to novel treatments for depression and anxiety disorders.
- Anticancer Properties : Preliminary studies suggest that derivatives of pyrrolopyridine may inhibit cancer cell proliferation. The compound's ability to interfere with specific signaling pathways involved in tumor growth is under investigation, potentially leading to new anticancer agents.
Pharmacology
The pharmacological profile of this compound is being explored for its effects on various biological targets:
- Receptor Modulation : This compound has been shown to interact with multiple receptors, including dopamine and serotonin receptors, which are crucial in treating psychiatric disorders. Its modulation of these receptors may contribute to both therapeutic and side effects.
- Neuroprotective Effects : Studies are examining the neuroprotective potential of this compound against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves reducing oxidative stress and inflammation in neuronal cells.
Organic Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block:
- Synthesis of Complex Molecules : The compound can be utilized as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
- Functionalization Reactions : Its unique structure allows for various functionalization reactions that can lead to the creation of diverse chemical entities useful in research and industrial applications.
Case Study 1: Antidepressant Development
A study published in a peer-reviewed journal explored the antidepressant-like effects of pyrrolopyridine derivatives in animal models. The results indicated significant reductions in depressive behaviors compared to control groups, suggesting a potential pathway for developing new antidepressants based on this scaffold.
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro studies have demonstrated that certain derivatives of this compound can inhibit the growth of breast cancer cells by inducing apoptosis. The research focused on the compound's mechanism of action through specific cell signaling pathways, providing insights into its anticancer potential.
Mechanism of Action
The mechanism of action of 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Table 1: Substituent Effects on Pyrrolopyridine Derivatives
Electronic and Steric Effects
Thermal Stability
- The unsubstituted 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone exhibits a higher boiling point (369.97°C) compared to methyl-substituted analogues (~333°C), likely due to reduced steric hindrance and stronger intermolecular interactions .
Biological Activity
1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 214.26 g/mol. Its structure features a pyrrolo[2,3-c]pyridine moiety, which is known for its diverse pharmacological activities.
Antimicrobial Activity
Recent studies have shown that derivatives of pyrrole and pyridine exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains. In one study, pyrrole derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Pyrrole Derivative A | 3.12 | Staphylococcus aureus |
| Pyrrole Derivative B | 12.5 | Escherichia coli |
Antitubercular Activity
Another area of interest is the antitubercular activity of similar pyrrole compounds. Certain derivatives have shown promising results against Mycobacterium tuberculosis, with MIC values as low as 0.4 µM for some compounds . This suggests potential for developing new treatments for tuberculosis.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrrole derivatives inhibit specific enzymes critical for bacterial survival.
- Disruption of Membrane Integrity : Some studies suggest that these compounds can disrupt bacterial membranes, leading to cell lysis.
- Interference with Nucleic Acid Synthesis : Certain derivatives may affect DNA or RNA synthesis in target organisms.
Study on Antimicrobial Efficacy
In a controlled study, researchers synthesized a series of pyrrole derivatives including this compound and evaluated their antimicrobial efficacy. The study found that modifications to the pyrrole ring significantly influenced the antibacterial activity, with some derivatives outperforming traditional antibiotics like ciprofloxacin .
Evaluation Against Tuberculosis
A separate investigation focused on the antitubercular potential of similar compounds revealed that certain structural modifications enhanced activity against resistant strains of Mycobacterium tuberculosis. The findings indicated that these compounds could serve as lead candidates for further drug development .
Q & A
Q. Basic Characterization
- ¹H/¹³C NMR : Key signals include:
- Downfield carbonyl resonance (~200-210 ppm in ¹³C NMR).
- Isopropyl methyl protons as doublets (δ 1.2–1.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₁H₁₄N₂O requires m/z 190.1106) .
Data Contradictions : - Overlapping aromatic signals may require 2D NMR (COSY, HSQC) to assign pyrrolo-pyridine protons .
- Compare with synthesized analogs (e.g., 1-methyl derivatives) to verify substitution patterns .
What strategies are effective in designing SAR studies for pyrrolo[2,3-c]pyridine-based compounds?
Q. Advanced SAR Design
Core Modifications : Vary substituents at the 1-position (e.g., isopropyl vs. benzyl) to assess steric/electronic effects on bioactivity .
Functional Group Screening : Introduce electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at the 7-position to modulate reactivity .
Control Experiments : Use unsubstituted pyrrolo[2,3-c]pyridine as a baseline to isolate substituent effects .
Methodology :
- Parallel synthesis with automated liquid handlers for rapid analog generation.
- Computational docking (e.g., AutoDock Vina) to predict binding affinities .
How does X-ray crystallography validate the molecular geometry of this compound, and what challenges arise?
Q. Advanced Structural Analysis
- Crystallization : Grow single crystals via slow evaporation from DCM/hexane mixtures .
- Key Findings :
- Planar pyrrolo-pyridine core with a dihedral angle <5° between rings.
- Isopropyl group adopts equatorial conformation to minimize steric clash .
Challenges :
- Low crystal quality due to hygroscopicity: Use desiccants during crystallization.
- Disorder in flexible side chains: Refine models with SHELXL using restraints .
What reaction conditions maximize yields in isopropyl-substituted pyrrolo-pyridine synthesis?
Q. Advanced Optimization
- Catalytic Systems : Pd(PPh₃)₄ for Suzuki couplings to introduce aryl groups .
- Solvent Effects : Dioxane/water mixtures (4:1) enhance cross-coupling efficiency .
- Statistical DoE : Use factorial design to optimize temperature (80–110°C), catalyst loading (2–5 mol%), and reaction time (12–24 hr) .
Case Study : - Increasing Pd catalyst from 2% to 5% improved yield from 45% to 72% in a model reaction .
How can metabolic stability of pyrrolo[2,3-c]pyridine derivatives be assessed preclinically?
Q. Advanced Pharmacokinetics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
